molecular formula C6H7N5 B13096123 [1,2,4]Triazolo[1,5-a]pyrimidin-5-ylmethanamine

[1,2,4]Triazolo[1,5-a]pyrimidin-5-ylmethanamine

Cat. No.: B13096123
M. Wt: 149.15 g/mol
InChI Key: JJMPFVFSCVTLCT-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyrimidin-5-ylmethanamine is a heterocyclic compound that features a fused triazole and pyrimidine ring system. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The presence of nitrogen atoms in the ring structure contributes to its biological activity and makes it a versatile building block for various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]triazolo[1,5-a]pyrimidin-5-ylmethanamine can be achieved through several methods. One common approach involves the cyclization of 2-aminopyridine derivatives with nitriles under microwave irradiation. This method is catalyst-free and eco-friendly, providing good yields in a short reaction time . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and environmentally friendly oxidizers is preferred to minimize waste and reduce the environmental impact of the production process .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

[1,2,4]Triazolo[1,5-a]pyrimidin-5-ylmethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [1,2,4]triazolo[1,5-a]pyrimidin-5-ylmethanamine involves its interaction with various molecular targets. It acts as an inhibitor of enzymes such as phosphodiesterase and kinases, disrupting key signaling pathways within cells. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and modulation of immune responses . The compound’s ability to bind to specific receptors and enzymes makes it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Uniqueness: The presence of the methanamine group in [1,2,4]triazolo[1,5-a]pyrimidin-5-ylmethanamine enhances its reactivity and allows for further functionalization, making it a versatile scaffold for drug development. Its unique structure and biological activity profile distinguish it from other similar compounds, providing opportunities for the development of novel therapeutic agents .

Properties

Molecular Formula

C6H7N5

Molecular Weight

149.15 g/mol

IUPAC Name

[1,2,4]triazolo[1,5-a]pyrimidin-5-ylmethanamine

InChI

InChI=1S/C6H7N5/c7-3-5-1-2-11-6(10-5)8-4-9-11/h1-2,4H,3,7H2

InChI Key

JJMPFVFSCVTLCT-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC=N2)N=C1CN

Origin of Product

United States

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